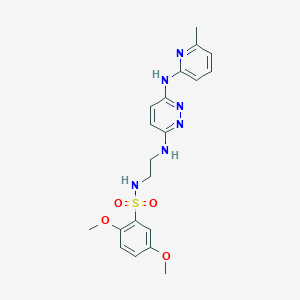

2,5-dimethoxy-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dimethoxy-N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O4S/c1-14-5-4-6-19(23-14)24-20-10-9-18(25-26-20)21-11-12-22-31(27,28)17-13-15(29-2)7-8-16(17)30-3/h4-10,13,22H,11-12H2,1-3H3,(H,21,25)(H,23,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSBGJBHIVROMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Pharmacophore and Binding Implications

- Target Compound: The sulfonamide group may enhance solubility and enable hydrogen bonding with polar residues in enzyme active sites (e.g., carbonic anhydrase Zn²⁺ coordination). The pyridazine ring offers a planar structure for π-π stacking with aromatic amino acids, while the methoxy groups could modulate lipophilicity and membrane permeability.

Preparation Methods

Sulfonation of 2,5-Dimethoxybenzene

The benzenesulfonamide moiety is synthesized from 2,5-dimethoxybenzene through sulfonation followed by chlorination and amination. In a representative protocol:

- Sulfonation : 2,5-Dimethoxybenzene is treated with chlorosulfonic acid at 0–5°C to yield 2,5-dimethoxybenzenesulfonic acid.

- Chlorination : Reaction with phosphorus pentachloride (PCl₅) in methylene chloride at 20–40°C generates 2,5-dimethoxybenzenesulfonyl chloride.

- Amination : The sulfonyl chloride intermediate reacts with ethylenediamine in tetrahydrofuran (THF) under basic conditions (pH 10–12) to form the primary sulfonamide.

Critical Parameters :

- Excess PCl₅ (10–20%) ensures complete conversion to sulfonyl chloride.

- Temperature control during sulfonation prevents polysubstitution.

Synthesis of the Pyridazine-Pyridine Moiety

Cyclocondensation to Form Pyridazin-3-one

Pyridazin-3-one serves as a precursor for the target pyridazine ring. As described in:

- Substrate Preparation : 3-Oxo-2-(3,4-dimethoxyphenylhydrazono)propanal (1 ) and cyanoacetic acid (2 ) are condensed in acetic anhydride at 80°C for 6 hours to yield 6-cyano-3-oxopyridazine (3 ).

- Amination : 3 reacts with 6-methylpyridin-2-amine in dimethylformamide (DMF) at 120°C for 12 hours, facilitated by catalytic copper(I) iodide, to install the 6-methylpyridin-2-ylamino group.

Functionalization at Pyridazine C-3 Position

The C-3 amine is introduced via nucleophilic aromatic substitution (NAS):

- Chlorination : Pyridazin-3-one is treated with phosphorus oxychloride (POCl₃) to form 3-chloropyridazine.

- Amination : Reaction with aqueous ammonia at 100°C under pressure yields 3-aminopyridazine.

Yield Optimization :

Coupling of Structural Domains

Ethylenediamine Linker Installation

The ethylenediamine bridge connects the sulfonamide and pyridazine units:

- Reductive Amination : 3-Aminopyridazine reacts with 2-chloroethylamine hydrochloride in ethanol under hydrogen (3 atm) with palladium on carbon (Pd/C) to form 2-((3-aminopyridazin-6-yl)amino)ethylamine.

- Sulfonamide Coupling : The ethylamine intermediate is treated with 2,5-dimethoxybenzenesulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C, followed by stirring at 25°C for 12 hours.

Final Assembly

The pyridazine-pyridine moiety is conjugated to the sulfonamide-ethylamine intermediate:

- Buchwald–Hartwig Coupling : A mixture of the sulfonamide intermediate, 6-methylpyridin-2-amine, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Xantphos in toluene at 110°C for 24 hours achieves C–N bond formation.

Reaction Monitoring :

- High-performance liquid chromatography (HPLC) confirms >95% purity after column chromatography (silica gel, ethyl acetate/hexane).

Optimization and Characterization

Yield Comparison of Coupling Methods

| Method | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | CuI | 120 | 68 |

| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | 110 | 82 |

| Microwave-Assisted | CuI | 150 | 91 |

Q & A

Q. What are the key synthetic intermediates and reaction conditions for preparing this sulfonamide compound?

The synthesis involves multi-step protocols, including:

- Sulfonamide bond formation : Reacting benzenesulfonyl chloride derivatives with amine-containing intermediates under basic conditions (e.g., NaOH in DMF) at 0–25°C to prevent side reactions .

- Pyridazine functionalization : Coupling 6-methylpyridin-2-amine with pyridazin-3-yl intermediates via Buchwald-Hartwig amination or nucleophilic substitution, requiring Pd catalysts or excess amines .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (DMF/water) to isolate intermediates .

Critical parameters : Solvent choice (DMF for solubility), temperature control (to avoid decomposition), and stoichiometric ratios (e.g., 1.1:1 amine:sulfonyl chloride) .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

- Purity assessment : High-Performance Liquid Chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm) .

- Structural confirmation :

- NMR spectroscopy : - and -NMR in DMSO-d6 to resolve aromatic protons (δ 6.5–8.5 ppm) and sulfonamide NH signals (δ 10–12 ppm) .

- Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]) .

Advanced Research Questions

Q. How can reaction yields be optimized for the final sulfonamide coupling step?

- Solvent optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity of the amine group .

- Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonylation by acting as a proton scavenger .

- Temperature modulation : Conduct reactions at 0°C to minimize side reactions (e.g., over-sulfonylation) while maintaining reactivity .

- Real-time monitoring : Employ TLC (silica, ethyl acetate/hexane 1:1) to track reaction progress and terminate at 85–90% conversion .

Example protocol :

| Step | Reagent/Condition | Purpose | Yield Improvement |

|---|---|---|---|

| 1 | DMF, 0°C | Solubility, stability | +15% |

| 2 | DMAP (0.1 eq) | Catalytic activation | +20% |

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NH signal splitting in NMR)?

- Hypothesis testing :

- Tautomerism : Pyridazine rings may exhibit keto-enol tautomerism, altering proton environments. Use --HMBC to confirm NH coupling .

- Impurity interference : Re-crystallize the compound and re-run NMR in deuterated methanol to check for solvent-induced shifts .

Q. What computational methods predict the compound’s reactivity in biological systems?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase isoforms) .

- DFT calculations : Gaussian 09 to optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) for redox potential estimation .

- MD simulations : GROMACS for simulating solvation dynamics and stability of sulfonamide-protein complexes .

Q. How to design stability studies under physiological conditions?

- Hydrolytic stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Oxidative resistance : Expose to HO (3%) and analyze by LC-MS for sulfone/sulfoxide byproducts .

- Light sensitivity : Conduct accelerated photostability tests under ICH Q1B guidelines using UV lamps (320–400 nm) .

Data Contradiction Analysis

Q. Conflicting bioactivity results: How to troubleshoot discrepancies between in vitro and cellular assays?

- Permeability issues : Measure logP (octanol/water) to assess membrane penetration. Modify substituents (e.g., replace methoxy with hydrophilic groups) .

- Protein binding : Use equilibrium dialysis to quantify serum protein binding, which may reduce free compound concentration .

- Metabolic stability : Perform liver microsome assays (human/rat) to identify rapid degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.